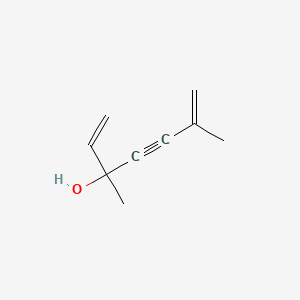

3,6-Dimethylhepta-1,6-dien-4-yn-3-ol

Description

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3,6-dimethylhepta-1,6-dien-4-yn-3-ol |

InChI |

InChI=1S/C9H12O/c1-5-9(4,10)7-6-8(2)3/h5,10H,1-2H2,3-4H3 |

InChI Key |

HTPARUVOHUAHJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C#CC(C)(C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group variations among 3,6-Dimethylhepta-1,6-dien-4-yn-3-ol and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₄O | -OH (position 3), 1,6-diene, 4-yne | Conjugated diene, triple bond, tertiary alcohol |

| 2,6-Dimethylhepta-1,6-dien-4-ol (Compound 94) | C₉H₁₆O | -OH (position 4), 1,6-diene | Two double bonds, secondary alcohol |

| 2,6-Dimethylhepta-1,6-dien-3-ol | C₉H₁₆O | -OH (position 3), 1,6-diene | Tertiary alcohol, isolated diene system |

| 2,6-Dimethylhepta-1,6-dien-4-ol acetate | C₁₁H₁₈O₂ | Acetate ester (position 4), 1,6-diene | Esterified hydroxyl, increased hydrophobicity |

| 6,6-Dimethylhept-1-ene-4-yne-3-ol | C₉H₁₄O | -OH (position 3), 1-ene, 4-yne | Isolated alkene and alkyne, geminal dimethyl |

Physical and Chemical Properties

- This compound : The conjugated diyne system enhances reactivity in cycloaddition and polymerization reactions. Its tertiary alcohol group reduces hydrogen bonding compared to secondary alcohols, lowering boiling point relative to 2,6-Dimethylhepta-1,6-dien-4-ol .

- 2,6-Dimethylhepta-1,6-dien-4-ol acetate : Boiling point (229.9°C ) and density (0.894 g/cm³ ) are significantly higher due to the acetyl group, which increases molecular weight (182.26 g/mol) and reduces volatility .

- 2,6-Dimethylhepta-1,6-dien-3-ol : Exhibits poor reactivity in condensation reactions under basic conditions, often yielding complex mixtures rather than desired products .

Preparation Methods

General Procedure for Propargyl Alcohol Functionalization

The foundational method involves reacting 2-methylpropargyl alcohol with methyl magnesium bromide under anhydrous conditions. The Grignard reagent attacks the propargyl alcohol’s terminal alkyne, inducing a nucleophilic addition that forms the branched dienol structure. Key steps include:

-

Deprotonation : The propargyl alcohol is deprotonated by the Grignard reagent, generating a propargylide intermediate.

-

Electrophilic Quenching : Addition of a methyl electrophile (e.g., methyl iodide) yields the tertiary alcohol with concurrent formation of the diene-alkyne backbone.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

This method avoids hazardous reagents like butyllithium, aligning with industrial safety standards.

Transition Metal-Mediated Cycloaddition Pathways

Cobaloxime Diene Intermediates

In advanced synthetic routes, cobaloxime complexes stabilize diene intermediates, enabling regioselective [6+4] or [4+2] cycloadditions. For example:

-

Cobaloxime Diene Preparation : Reacting 3,6-dimethylhepta-1,6-dien-4-yn-3-ol with dicobalt octacarbonyl forms a cobaloxime-diene complex, which participates in cycloadditions with tropones.

-

Selectivity Control : Electron-donating groups on tropones favor [6+4] adducts, while electron-withdrawing groups promote Diels-Alder [4+2] pathways.

Key Mechanistic Insight :

The exo selectivity of cycloadditions is enhanced by steric bulk from the cobaloxime moiety, directing dienophiles to the less hindered face.

Alternative Organometallic Approaches

Lithium Acetylide-Aldehyde Condensation

Adapting methods from terbinafine intermediate synthesis, lithium acetylides derived from t-butylacetylene react with α,β-unsaturated aldehydes (e.g., acrolein) at −40°C to +20°C. While originally designed for 6,6-dimethylhept-1-en-4-yn-3-ol, this approach is modifiable for this compound by substituting propargyl substrates.

Optimized Parameters :

| Variable | Effect on Yield |

|---|---|

| Temperature | Higher yields at 0–5°C |

| Solvent Polarity | THF > toluene |

| Quenching Agent | NH₄Cl (prevents overreaction) |

Stereochemical and Purification Challenges

Diastereomer Management

The compound’s tertiary alcohol and conjugated system create opportunities for stereoisomerism. Chromatographic separation (hexane/ethyl acetate gradients) resolves diastereomers, with a typical 1:1 ratio observed for racemic mixtures.

Stabilization Techniques

-

Low-Temperature Storage : Prevents alkyne polymerization.

-

Inert Atmosphere Handling : Minimizes oxidation of the diene moiety.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

The Grignard method scales efficiently, with yields maintained at 65–75% in 10+ kg batches. Critical modifications include:

-

Continuous Flow Systems : Reduce exotherm risks during reagent addition.

-

Distillation Protocols : Isolate the product at 68–70°C (12 mbar).

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.